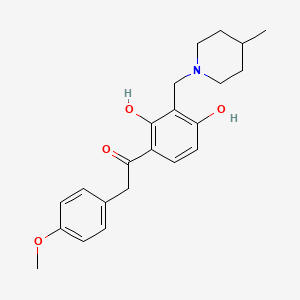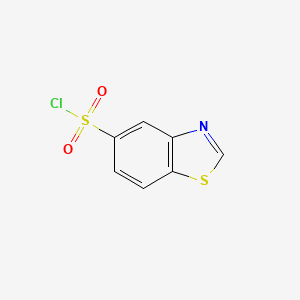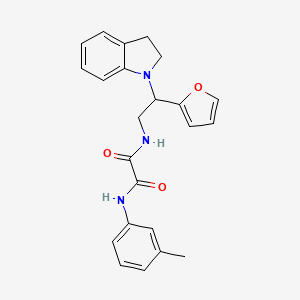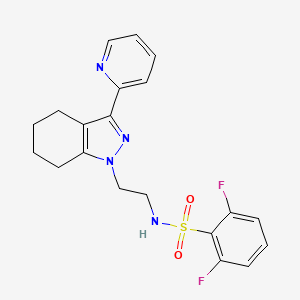
Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate
Descripción general
Descripción
Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl) acetate is a compound that has gained significant attention in the field of organic chemistry. This compound is commonly used as a building block in the synthesis of various biologically active molecules.
Aplicaciones Científicas De Investigación
Versatile Building Block in Organic Synthesis
Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate has been identified as a versatile building block in organic synthesis. It is particularly effective in Michael additions and Diels–Alder reactions, leading to the creation of new cyclopropyl-containing amino acids in protected form. This compound has also been applied in the synthesis of complex bicyclic peptidomimetics (Limbach et al., 2009).
Antibacterial Applications
In the field of medicinal chemistry, derivatives of methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate have been synthesized and evaluated for their in vitro growth inhibitory activity against several microbes like E. coli, S. aureus, and Salmonella typhi (Desai et al., 2001).
COX-2 Inhibitor Activity
Compounds synthesized from methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate have been tested for their COX-2 inhibitor activity, indicating potential therapeutic applications in conditions like inflammation and cancer (Reddy et al., 2006).
Crystal Structure Analysis
The crystal structure of related compounds, such as azilsartan methyl ester, has been analyzed, offering insights into the structural aspects of these derivatives and their potential applications in drug design (Li et al., 2015).
Synthesis of Spirocycles
This compound has been used in the synthesis of oxetane/azetidine containing spirocycles, highlighting its role in producing complex organic structures, which could have implications in various fields including pharmaceuticals (Jones et al., 2016).
Role in Carbohydrate Research
It also plays a significant role in carbohydrate research, where its derivatives have been synthesized and characterized, contributing to the understanding of carbohydrate chemistry (Elvebak et al., 2000).
Potential in Drug Discovery
Finally, its derivatives are being explored for their potential in drug discovery, particularly as building blocks for new medicinal compounds (Ugale & Gholap, 2017).
Propiedades
IUPAC Name |
methyl 2-(oxetan-3-yl)-2-(phenylmethoxycarbonylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-18-13(16)12(11-8-19-9-11)15-14(17)20-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWNUOJLLPXDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1COC1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid](/img/structure/B2790125.png)


![1-(1,3-benzodioxol-5-yl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2790128.png)



![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one](/img/structure/B2790137.png)
![(2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2790138.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2790139.png)

![Quinoxalin-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2790142.png)